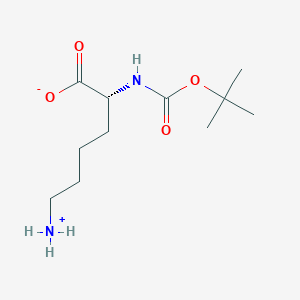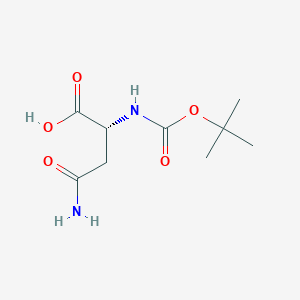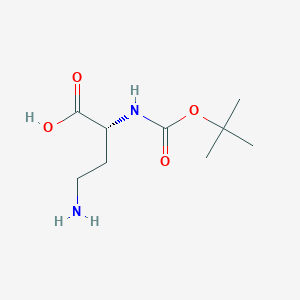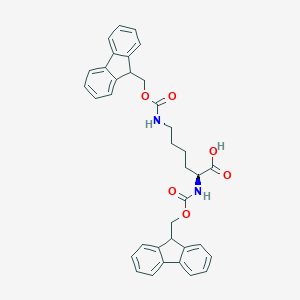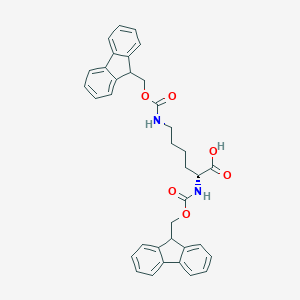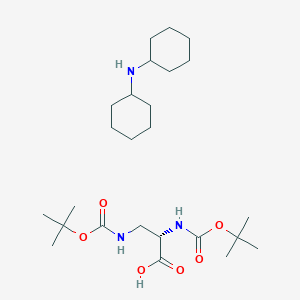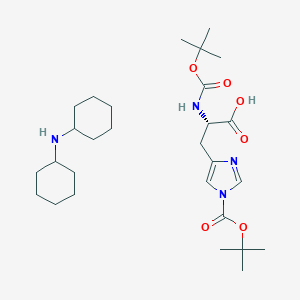
Fmoc-GABA-OH
Übersicht
Beschreibung
Fmoc-GABA-OH, also known as 4-(Fmoc-amino)butyric acid, is a chemical compound with the empirical formula C19H19NO4 . It is a standard building block for the introduction of gamma aminobutyric acid amino-acid residues by Fmoc SPPS .
Synthesis Analysis
Fmoc-GABA-OH is synthesized using a process known as Fmoc solid-phase peptide synthesis . This method involves the use of a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group for the amino acid during synthesis .Molecular Structure Analysis
The molecular structure of Fmoc-GABA-OH is represented by the SMILES stringOC(=O)CCCNC(=O)OCC1c2ccccc2-c3ccccc13 . This indicates that the molecule consists of a gamma aminobutyric acid (GABA) core structure, with a Fmoc group attached to the amino group . Chemical Reactions Analysis
In chemical reactions, Fmoc-GABA-OH is often used as a reagent in peptide synthesis . The Fmoc group is removed during the synthesis process, allowing the GABA residue to be incorporated into the peptide chain .Physical And Chemical Properties Analysis
Fmoc-GABA-OH is a powder that is colorless to white in appearance . It has a melting point range of 168-174 °C . The compound is soluble in dimethylformamide (DMF) .Wissenschaftliche Forschungsanwendungen
Nanotechnology and Biomedical Materials : Fmoc-GABA-OH has been used in the development of nanoassembly-incorporated antibacterial composite materials. The nanoassemblies formed by Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, have shown significant antibacterial capabilities and are not cytotoxic to mammalian cell lines. These materials hold promise for biomedical applications due to their mechanical and optical properties, along with their intrinsic antibacterial capabilities (Schnaider et al., 2019).
Drug Delivery Systems : Fmoc-GABA-OH is a key component in the development of proteolysis-resistant hydrogels for drug delivery. These hydrogels, formed by Fmoc-protected dipeptides with ω-amino acids, demonstrate non-toxicity in various cell lines, making them suitable for biomedical applications. Their potential in stabilizing nanoparticles and effectively releasing drugs like curcumin has been highlighted, with the release profile being influenced by the peptide backbone's structure (Tiwari et al., 2017).
Neurological Research : In neurological studies, Fmoc-GABA-OH derivatives have been used to explore the dynamic functional response of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. This research is crucial in understanding the metabolic responses of the brain to physiological stimuli (Chen et al., 2017).
Supramolecular Gels and Antibacterial Agents : Fmoc-functionalized amino acids, including Fmoc-GABA-OH, are used to develop supramolecular hydrogels with applications in cell cultivation, bio-templating, drug delivery, and as therapeutic and antibiotic agents. These gels exhibit unique properties like biocompatibility and biodegradability, essential for various biomedical applications (Tao et al., 2016).
Analytical Chemistry : Fmoc-GABA-OH is also important in the field of analytical chemistry for the derivatization and fluorescence detection of amino acids and peptides. This application is significant in various biochemical analyses and research (Shangguan et al., 2001).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUIFAAXWDLLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373229 | |
| Record name | Fmoc-GABA-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-GABA-OH | |
CAS RN |
116821-47-7 | |
| Record name | Fmoc-GABA-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



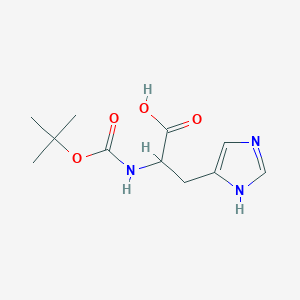
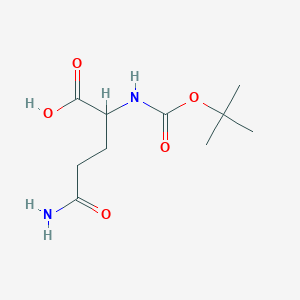
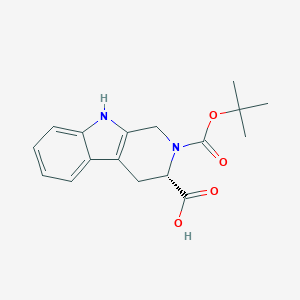
![N-[(tert-Butoxy)carbonyl]-D-tryptophan](/img/structure/B557161.png)
